molecular formula C18H14ClNO3S B2497057 N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide CAS No. 14776-60-4

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2497057
CAS No.: 14776-60-4
M. Wt: 359.82
InChI Key: SZBVJKWEHNAZHY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is a specialized chemical reagent designed for research applications. This compound integrates a naphthalene core, a structure prevalent in compounds with diverse biological activity and material properties. Researchers can explore its potential as a building block in organic synthesis and materials science. The structural motif of naphthalene acetamides is found in molecules that exhibit specific intermolecular interactions, such as the formation of hydrogen-bonded chains in the solid state, which can be critical for the engineering of molecular crystals and supramolecular assemblies . Furthermore, naphthalene-derived compounds are of significant interest in medicinal chemistry research due to their ability to interact with various biological targets. Related structures have been investigated for their role in biochemical pathways, including those involving ubiquitin ligase complexes, which are crucial for cellular protein regulation . This reagent is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)16-11-9-15(19)10-12-16)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBVJKWEHNAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: 4-chlorobenzenesulfonyl chloride is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Acylation reaction: The sulfonyl chloride is then reacted with naphthalen-1-ylamine in the presence of a base such as pyridine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its structural features.

    Medicine: Investigated for antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of compounds analogous to N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide:

Compound Name Structural Features Biological Activity Key Differences
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole ring, 3-methylphenyl group Anticancer activity Benzothiazole replaces sulfonyl group; heterocyclic ring alters binding specificity .
N-(4-nitronaphthalen-1-yl)acetamide Nitro group at naphthalene 4-position Synthetic intermediate Lacks sulfonyl group; nitro group enhances electron-withdrawing properties .
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide Triazole ring, sulfanyl linker Antimicrobial potential Sulfanyl-triazole moiety introduces different electronic and steric effects .
N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone ring, chlorobenzyl group Unknown (structural analog) Pyridazinone ring modifies hydrogen-bonding capacity and solubility .
2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide Furan-2-ylmethyl group instead of naphthalene Unreported Furan’s oxygen atom impacts polarity and metabolic stability compared to naphthalene .

Mechanistic and Pharmacological Insights

  • Lipophilicity : The naphthalen-1-yl group increases lipophilicity compared to analogs with smaller aromatic systems (e.g., phenyl or furan), which may enhance blood-brain barrier penetration or intracellular accumulation .
  • Bioactivity Trends : Compounds with naphthalene moieties (e.g., ) often exhibit anticancer or antimicrobial activities due to intercalation or enzyme inhibition. The target compound’s sulfonyl group may broaden its mechanism to include anti-inflammatory or antiviral pathways .

Biological Activity

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a naphthalene core and a para-chlorophenyl moiety, shows promise in various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C15H14ClN1O2S\text{Chemical Formula C}_{15}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}\text{S}

This compound belongs to a class of sulfonamide compounds known for their ability to inhibit key biological processes, particularly in medicinal chemistry. The presence of both the naphthalene and sulfonamide groups contributes significantly to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with biological targets.

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests potential applications in managing diabetes by regulating blood sugar levels .
  • Antimicrobial Activity : Research indicates that sulfonamides can mimic para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This mechanism underlies their effectiveness against various bacterial strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and some fungi .
Antidiabetic Inhibits carbohydrate-metabolizing enzymes (α-glucosidase, α-amylase) .
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines, indicating potential antitumor activity .
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various chloroacetamides, including derivatives similar to this compound, found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups was linked to enhanced lipophilicity, facilitating membrane penetration .
  • Antidiabetic Potential : Another investigation into sulfonamide derivatives highlighted their capability to inhibit α-glucosidase effectively. This inhibition is crucial for controlling postprandial blood glucose levels in diabetic patients .
  • Cytotoxicity Studies : Research on naphthalene-based compounds showed that they could induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress. These findings suggest that this compound could be further explored as a lead compound for cancer therapy .

Q & A

Q. Combined biochemical and biophysical methods :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to targets (e.g., KD_D ~120 nM for Bcl-2 interaction) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor binding .
  • Cryo-EM : Resolves compound-induced conformational changes in large protein complexes (e.g., ribosomes) at near-atomic resolution .

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